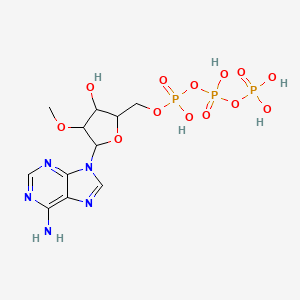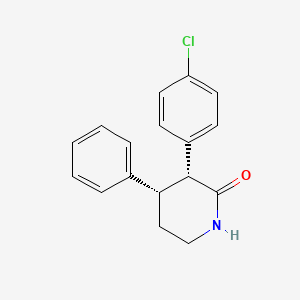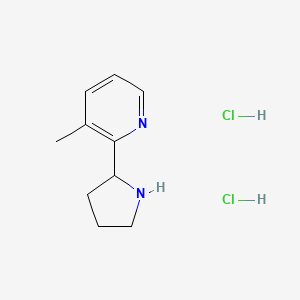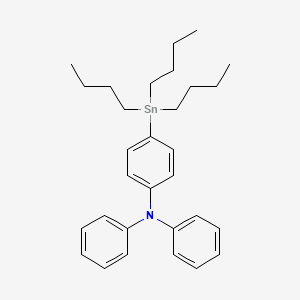
Propanamide, 3,3'-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] is a complex organic compound with the molecular formula C24H25N7O2. This compound is known for its unique structure, which includes a naphthyridine core, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine core can bind to specific sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-methyl-: This compound has a simpler structure and different reactivity compared to propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-].
Propanamide, 3-phenyl-N-methyl-: This compound has a phenyl group instead of the naphthyridine core, leading to different chemical properties and applications.
Propanamide, 3-cyclopentyl-N-methyl-:
Uniqueness
Propanamide, 3,3’-iminobis[N-(7-methyl-1,8-naphthyridin-2-yl)-] is unique due to its naphthyridine core, which imparts specific chemical and biological properties not found in simpler propanamide derivatives .
Properties
CAS No. |
329325-86-2 |
|---|---|
Molecular Formula |
C24H25N7O2 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(7-methyl-1,8-naphthyridin-2-yl)-3-[[3-[(7-methyl-1,8-naphthyridin-2-yl)amino]-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C24H25N7O2/c1-15-3-5-17-7-9-19(30-23(17)26-15)28-21(32)11-13-25-14-12-22(33)29-20-10-8-18-6-4-16(2)27-24(18)31-20/h3-10,25H,11-14H2,1-2H3,(H,26,28,30,32)(H,27,29,31,33) |
InChI Key |
QZBZQIYEBGGLJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=N2)NC(=O)CCNCCC(=O)NC3=NC4=C(C=CC(=N4)C)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(2-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12094709.png)




